2-(2-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine
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Overview
Description
2-(2-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine is a chemical compound that belongs to the class of dihydropyrazoles This compound is characterized by the presence of a chlorophenyl group and a methyl group attached to a dihydropyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine typically involves the reaction of 2-chlorobenzaldehyde with methylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the dihydropyrazole ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine: Unique due to its specific substitution pattern on the dihydropyrazole ring.
2-(2-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-carboxamide: Similar structure but with a carboxamide group instead of an amine.
2-(2-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-thiol: Contains a thiol group instead of an amine.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H12ClN3 |
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Molecular Weight |
209.67 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine |
InChI |
InChI=1S/C10H12ClN3/c1-7-6-14(13-10(7)12)9-5-3-2-4-8(9)11/h2-5,7H,6H2,1H3,(H2,12,13) |
InChI Key |
YOKCVNKRYVKRGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(N=C1N)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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